2-Chloro-5-methoxybenzoyl chloride
Description
Properties
CAS No. |
100191-61-5 |
|---|---|
Molecular Formula |
C8H6Cl2O2 |
Molecular Weight |
205.03 g/mol |
IUPAC Name |
2-chloro-5-methoxybenzoyl chloride |
InChI |
InChI=1S/C8H6Cl2O2/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3 |
InChI Key |
KETKGSXSUASDMR-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)Cl)C(=O)Cl |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)C(=O)Cl |
Synonyms |
Benzoyl chloride, 2-chloro-5-methoxy- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
The following analysis compares 2-chloro-5-methoxybenzoyl chloride with structurally related benzoyl chloride derivatives, focusing on molecular properties, substituent effects, and applications.
Substituent Effects and Reactivity
5-Chloro-2-[(3-fluorobenzyl)oxy]benzoyl Chloride (C₁₄H₉Cl₂FO₂; MW 299.12)
- Substituents: A bulky 3-fluorobenzyloxy group at C-2 and chlorine at C-5.
- Reactivity: The electron-withdrawing fluorine and chlorine enhance electrophilicity at the acyl chloride, but steric hindrance from the benzyloxy group may slow nucleophilic attacks.
- Applications: Likely used in synthesizing fluorinated bioactive molecules .
5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl Chloride (C₁₄H₈Cl₃FO₂; MW 333.56) Substituents: Additional chlorine and fluorine on the benzyloxy group. Applications: Suitable for creating multi-halogenated intermediates in drug discovery .
5-Bromo-2-[(3-methylbenzyl)oxy]benzoyl Chloride (C₁₅H₁₂BrClO₂; MW 339.61)
- Substituents: Bromine at C-5 and a methylbenzyloxy group at C-2.
- Reactivity: Bromine’s polarizability may increase susceptibility to nucleophilic substitution. The methyl group adds modest steric hindrance.
- Hazard: Classified as an irritant due to reactive acyl chloride and bromine .
5-Iodo-2-methoxybenzoyl Chloride (C₈H₆ClIO₂; MW 304.49) Substituents: Iodine at C-5 and methoxy at C-2. Applications: Documented in medicinal chemistry for iodine-containing drug candidates .
Structural and Functional Differences
| Compound | Molecular Formula | Molecular Weight | Key Substituents | Reactivity Profile | Applications |
|---|---|---|---|---|---|
| This compound | C₈H₆Cl₂O₂ | 217.04 (calc.) | Cl (C-2), OMe (C-5) | Moderate (balanced EWG/EDG) | Pharmaceuticals, polymers |
| 5-Chloro-2-[(3-FBzO)BzCl] | C₁₄H₉Cl₂FO₂ | 299.12 | Cl (C-5), 3-F-BzO (C-2) | High (EWG dominance) | Fluorinated APIs |
| 5-Bromo-2-[(3-MeBzO)BzCl] | C₁₅H₁₂BrClO₂ | 339.61 | Br (C-5), 3-Me-BzO (C-2) | Moderate (Br polarizability) | Specialty chemicals |
| 5-Iodo-2-methoxybenzoyl chloride | C₈H₆ClIO₂ | 304.49 | I (C-5), OMe (C-2) | Low (EDG dominance) | Medicinal intermediates |
Key Observations :
- Electron Effects : Chlorine and fluorine substituents enhance electrophilicity, while methoxy or bulky groups reduce reactivity.
- Steric Hindrance : Benzyloxy groups (e.g., in and ) impede reaction rates compared to simpler substituents like methoxy.
- Halogen Impact : Bromine and iodine introduce distinct reactivity (e.g., Suzuki coupling for Br/I) and applications in radiopharmaceuticals (I) .
Preparation Methods
Esterification and Methylation Under Anhydrous Conditions
The most efficient route to 2-chloro-5-methoxybenzoyl chloride begins with 5-chlorosalicylic acid as the starting material. In a patented process, 5-chlorosalicylic acid undergoes esterification using methanol and sulfuric acid, yielding methyl 5-chlorosalicylate (92% yield). Subsequent methylation with dimethyl sulfate in acetone, catalyzed by sodium hydroxide, introduces the methoxy group at the 2-position. Anhydrous conditions are critical here to prevent hydrolysis of the ester intermediate. The reaction proceeds as follows:
Table 1: Reaction Conditions for Methylation of 5-Chlorosalicylic Acid
| Parameter | Value |
|---|---|
| 5-Chlorosalicylic acid | 5 kg |
| Methanol | 50 L |
| Sulfuric acid | 2 L |
| Dimethyl sulfate | 215 g |
| Temperature | Reflux (≈78°C) |
| Yield | 95% (methyl 5-chloro-2-methoxybenzoate) |
This method avoids aqueous conditions, directly producing methyl 5-chloro-2-methoxybenzoate with minimal byproducts.
Hydrolysis to 5-Chloro-2-Methoxybenzoic Acid
The methyl ester is hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide. For instance, refluxing methyl 5-chloro-2-methoxybenzoate (500 g) with 2 N NaOH (825 mL) in acetone generates 5-chloro-2-methoxybenzoic acid in 45–49.5% yield. The lower yield compared to earlier steps is attributed to partial saponification under basic conditions.
Chlorination with Thionyl Chloride
The final step involves converting 5-chloro-2-methoxybenzoic acid to the acyl chloride using thionyl chloride (SOCl₂). Heating the acid (19 g) with excess SOCl₂ (64 mL) under reflux for 1 hour achieves 72% yield of this compound. Benzene is added post-reaction to facilitate solvent removal, and the product is recrystallized from hexane to attain a melting point of 59–60°C.
Critical Parameters for Chlorination
-
Molar Ratio : 1:3.4 (acid : SOCl₂) ensures complete conversion.
-
Temperature : Reflux (≈70°C) accelerates reaction kinetics.
-
Solvent : Benzene aids in azeotropic removal of HCl and excess SOCl₂.
Alternative Synthesis from Methyl 5-Chlorosalicylate
Methylation Under Aqueous Conditions
An alternative pathway involves initial esterification of 5-chlorosalicylic acid to methyl 5-chlorosalicylate, followed by methylation in aqueous sodium hydroxide. While this method is feasible, it requires careful pH control to avoid ester hydrolysis. For example, adding dimethyl sulfate (335 g) to methyl 5-chlorosalicylate (500 g) in acetone with 2 N NaOH (1650 mL) yields methyl 5-chloro-2-methoxybenzoate at 66% efficiency.
Hydrolysis and Chlorination
The ester is hydrolyzed as described in Section 1.2, and the resultant acid is treated with SOCl₂. This route is less favored industrially due to additional purification steps and lower overall yields (24% total yield in scaled processes).
Optimization and Scale-Up Considerations
Solvent and Reagent Selection
Temperature and Stoichiometry
-
Methylation : Reflux temperatures (70–80°C) balance reaction rate and side-product formation.
-
Chlorination : Excess SOCl₂ (3.4 equivalents) ensures complete acid conversion, while benzene co-solvent prevents localized overheating.
Table 2: Comparative Yields Across Synthetic Routes
| Method | Step | Yield (%) |
|---|---|---|
| Direct Methylation (Anhydrous) | Esterification | 92 |
| Methylation | 95 | |
| Hydrolysis | 45–49.5 | |
| Chlorination | 72 | |
| Alternative (Aqueous) | Overall | 24 |
Q & A
Q. What are the standard laboratory synthesis protocols for 2-chloro-5-methoxybenzoyl chloride?
The synthesis of aryl chlorides like this compound typically involves chlorination of the corresponding benzoic acid derivative. Common methods include:
- Thionyl Chloride (SOCl₂) : Refluxing the acid with excess thionyl chloride in inert solvents (e.g., benzene, dichloromethane) for 4–12 hours, followed by distillation to isolate the acyl chloride .
- Oxalyl Chloride ((COCl)₂) : Reaction with catalytic N,N-dimethylformamide (DMF) in dichloromethane at 50°C, yielding a solid product after aqueous workup .
- Phosphorus Pentachloride (PCl₅) : Used in tandem with Friedel-Crafts catalysts (e.g., AlCl₃) for aromatic chlorination, though this method may require stringent temperature control (0–20°C) to avoid side reactions .
Key Considerations : Solvent choice (polar vs. nonpolar) affects reaction kinetics, and excess chlorinating agents improve yield but require careful quenching.
Q. What safety protocols are critical when handling this compound?
- Personal Protective Equipment (PPE) : Impervious gloves (e.g., nitrile), sealed goggles, and lab coats are mandatory due to the compound’s corrosive nature and risk of skin/eye exposure .
- Ventilation : Use fume hoods to mitigate inhalation risks; the compound may release HCl or phosgene upon decomposition .
- Storage : Store in airtight containers under dry, inert conditions to prevent hydrolysis. Avoid contact with moisture or strong bases .
Emergency Measures : In case of exposure, rinse affected areas with water for ≥15 minutes and seek medical attention for persistent symptoms .
Q. Which analytical techniques are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the substitution pattern (e.g., methoxy and chloro groups at positions 5 and 2, respectively). Aromatic protons typically appear in the δ 6.5–8.0 ppm range .
- Mass Spectrometry (MS) : Electron ionization (EI-MS) detects molecular ion peaks (e.g., [M]⁺ at m/z 204.6) and fragmentation patterns indicative of acyl chloride functionality .
- Infrared (IR) Spectroscopy : Strong C=O stretching (~1770 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) are diagnostic .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize side products during synthesis?
- Temperature Control : Lower temperatures (0–20°C) reduce decomposition risks when using reactive agents like PCl₅ or SOCl₂ .
- Solvent Selection : Nonpolar solvents (e.g., benzene) favor slower, controlled reactions, while polar solvents (e.g., DMF) accelerate kinetics but may promote hydrolysis .
- Catalyst Screening : DMF acts as a Lewis acid catalyst in oxalyl chloride reactions, enhancing electrophilicity of the carbonyl carbon .
Case Study : In analogous compounds (e.g., 2-chloro-4-fluoro-5-nitrobenzoyl chloride), extended reaction times (12 hours) in dichloromethane improved yields by 15% compared to shorter durations .
Q. How does the electronic environment of this compound influence its reactivity in nucleophilic acyl substitution?
The methoxy group at position 5 is electron-donating (+M effect), activating the ring toward electrophilic substitution but deactivating the carbonyl carbon. Conversely, the chloro group at position 2 is electron-withdrawing (-I effect), increasing the electrophilicity of the acyl chloride. This duality creates a balance:
- Nucleophilic Attack : Amines or alcohols preferentially attack the carbonyl carbon, forming amides or esters.
- Steric Effects : Substituent positioning (ortho vs. para) impacts accessibility for bulky nucleophiles .
Mechanistic Insight : DFT calculations on similar benzoyl chlorides suggest that electron-withdrawing groups lower the LUMO energy, accelerating nucleophilic substitution .
Q. How can researchers resolve contradictions in reported reaction outcomes (e.g., yield variability)?
- Reproducibility Checks : Validate reported protocols with controlled variables (e.g., humidity, reagent purity). For example, traces of water in SOCl₂ can hydrolyze the product, reducing yields .
- Byproduct Analysis : Use LC-MS or TLC to identify side products (e.g., benzoic acid from hydrolysis) and adjust quenching steps .
- Statistical Design of Experiments (DoE) : Apply factorial designs to isolate critical factors (e.g., molar ratios, temperature) influencing yield .
Example : In one study, switching from benzene to dichloromethane reduced side-product formation by 20% due to better solubility of intermediates .
Q. What strategies mitigate decomposition of this compound during long-term storage?
- Stabilizers : Add molecular sieves to absorb moisture or stabilizers like hydroquinone to prevent radical-mediated degradation .
- Inert Atmosphere : Store under argon or nitrogen to preclude oxidation .
- Low-Temperature Storage : Freezing (-20°C) in amber vials reduces thermal degradation .
Decomposition Pathways : Hydrolysis to 2-chloro-5-methoxybenzoic acid is the primary degradation route, detectable via IR loss of C=O intensity at ~1770 cm⁻¹ .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
